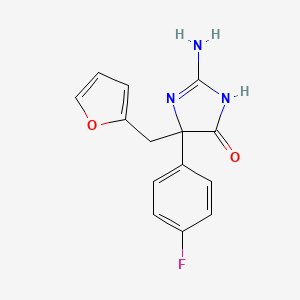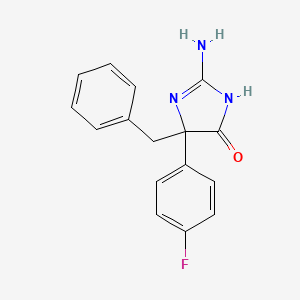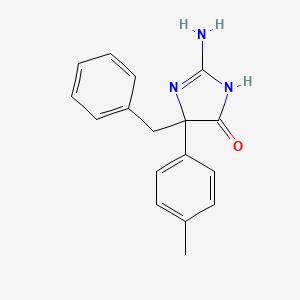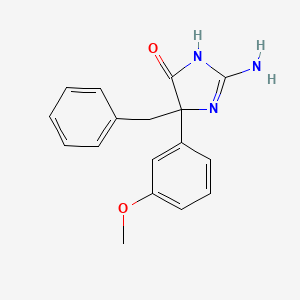![molecular formula C17H16ClN3O2 B6345671 2-Amino-5-[(4-chlorophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one CAS No. 1354916-80-5](/img/structure/B6345671.png)
2-Amino-5-[(4-chlorophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of imidazolone, a type of heterocyclic compound. It has a 4,5-dihydro-1H-imidazol-4-one core structure, which is substituted with a 4-chlorophenyl group, a 3-methoxyphenyl group, and an amino group .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazolone ring, which is a five-membered ring containing two nitrogen atoms, one of which is part of a carbonyl group. It also has a 4-chlorophenyl group and a 3-methoxyphenyl group attached to the imidazolone ring .Applications De Recherche Scientifique
Medicinal Chemistry: Antiviral Agents
This compound shows promise in the development of antiviral medications. Derivatives of similar structures have been reported to exhibit inhibitory activity against influenza A and other viruses . The ability to bind with high affinity to multiple receptors makes this class of compounds valuable for synthesizing new derivatives with potential antiviral applications.
Pharmacology: Anti-inflammatory Properties
In pharmacological research, the anti-inflammatory properties of indole derivatives, which are structurally related to the compound , have been documented . These properties could be harnessed to develop new anti-inflammatory drugs, especially for chronic conditions like arthritis.
Neuroscience: Neuroprotective Effects
While direct studies on this compound in neuroscience are limited, its structural similarity to indole derivatives suggests potential neuroprotective effects. Indole-based compounds have been explored for their role in protecting neuronal health, which could be an avenue for future research with this compound .
Biology: Antimicrobial Activity
The biological activity of indole derivatives, including potential antimicrobial effects, is well-noted in literature . This compound could be studied for its efficacy against a range of microbial pathogens, contributing to the field of antibacterial and antifungal research.
Chemistry: Synthesis of Heterocyclic Compounds
In the field of chemistry, this compound can be used as a precursor for synthesizing various heterocyclic compounds. These compounds are crucial in the development of drugs and materials due to their stable ring structure .
Drug Development: Anticancer Research
Compounds with similar structures have shown anticancer activities in preclinical studies . Research into this compound could focus on its potential use in targeted cancer therapies, particularly in cases where overexpression of certain receptors is a factor.
Biochemistry: Enzyme Inhibition
The compound’s potential for enzyme inhibition could be explored, which is a significant area of study in biochemistry. Enzyme inhibitors are used to treat various diseases by regulating metabolic pathways .
Agricultural Chemistry: Plant Growth Regulation
Indole derivatives have been used as plant growth regulators. This compound could be investigated for its effects on plant hormone pathways, potentially leading to applications in agriculture .
Orientations Futures
Given the lack of information on this specific compound, future research could focus on its synthesis, characterization, and evaluation of its biological activity. The potential biological applications of similar compounds suggest that this compound could also have interesting biological properties .
Propriétés
IUPAC Name |
2-amino-4-[(4-chlorophenyl)methyl]-4-(3-methoxyphenyl)-1H-imidazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-23-14-4-2-3-12(9-14)17(15(22)20-16(19)21-17)10-11-5-7-13(18)8-6-11/h2-9H,10H2,1H3,(H3,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBRWEGXURGMQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(C(=O)NC(=N2)N)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-[(4-chlorophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-5-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345607.png)
![2-Amino-5-(4-fluorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345618.png)
![2-Amino-5-(4-bromophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345625.png)
![2-Amino-5-[(4-methoxyphenyl)methyl]-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345634.png)



![2-Amino-5-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345658.png)

![2-Amino-5-(4-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345679.png)


![2-Amino-5-[(3-fluorophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345689.png)